N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide
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Overview
Description
N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide is a complex organic compound with a unique structure that includes a diazepane ring, a propyl group, and an ethylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the diazepane ring through a cyclization reaction, followed by the introduction of the propyl group and the ethylamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the compound’s structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazepane derivatives and ethylamide-containing molecules. Examples are:
- N-Ethyl-N-[2-oxo-2-(3-oxo-4-methyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide
- N-Ethyl-N-[2-oxo-2-(3-oxo-4-ethyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide
Uniqueness
What sets N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-4-8-17-9-7-10-18(12-14(17)20)15(21)11-16(6-3)13(19)5-2/h5H,2,4,6-12H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAZPBIDTNDRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCN(CC1=O)C(=O)CN(CC)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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